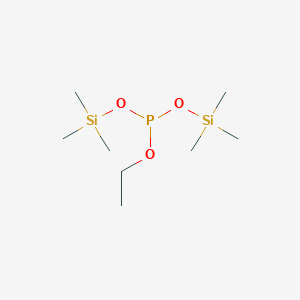

Ethyl bis(trimethylsilyl) phosphite

Description

Properties

IUPAC Name |

ethyl bis(trimethylsilyl) phosphite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23O3PSi2/c1-8-9-12(10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUTYOLMBOCZCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(O[Si](C)(C)C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23O3PSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508152 | |

| Record name | Ethyl bis(trimethylsilyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39059-59-1 | |

| Record name | Ethyl bis(trimethylsilyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Ethyl bis(trimethylsilyl) phosphite is widely used in scientific research due to its unique properties and reactivity. Its applications include:

Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as silicon-based polymers and coatings.

Pharmaceutical Research: It is employed in the design and synthesis of new drug candidates, particularly those involving phosphorus-containing compounds.

Catalysis: this compound can act as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which ethyl bis(trimethylsilyl) phosphite exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Methyl Bis(trimethylsilyl) Phosphite

Structurally analogous to this compound, this compound replaces the ethyl group with a methyl group. However, direct electrochemical data for this compound is lacking in the provided evidence.

Tris(trimethylsilyl) Phosphite

Tris(trimethylsilyl) phosphite (TTSPi) features three TMS groups instead of two. This compound has been studied as an electrolyte additive in lithium-ion batteries, where its higher degree of silylation improves compatibility with high-voltage cathodes by suppressing oxidative decomposition . In contrast, this compound’s reduced silylation may limit its utility in electrochemical applications but enhances selectivity in organic synthesis due to controlled steric and electronic effects.

Triisopropyl Phosphite (TIP)

TIP lacks silyl groups and is instead substituted with three isopropyl groups. It has been utilized in environmental decontamination studies, where it reacts with bis-(2-ethylhexyl) phosphonate (BIS) and sulfur to form stable phosphorothioates . The absence of silyl groups in TIP reduces its hydrolytic stability compared to this compound, making it less suitable for moisture-sensitive reactions but more reactive in aqueous environmental systems.

Tributyl Phosphite

Tributyl phosphite, a conventional phosphite ester with three butyl groups, is widely used as a flame retardant and stabilizer in polymers . Unlike this compound, it lacks silyl protection, rendering it susceptible to hydrolysis. This structural difference underscores the trade-off between stability (favored by silyl groups) and cost-effectiveness (favored by simple alkyl substituents).

Data Table: Key Properties of Selected Phosphite Derivatives

Structural and Functional Insights

- Silyl Group Impact: The presence of TMS groups in this compound enhances steric shielding and electronic stabilization, critical for intermediates in rearrangement reactions . This contrasts with non-silylated phosphites like TIP, which prioritize reactivity over stability.

- Alkyl Chain Effects : Ethyl substituents balance steric bulk and synthetic versatility, whereas methyl or isopropyl groups in analogs tailor compounds for specific applications (e.g., computational modeling or environmental chemistry).

- Environmental and Industrial Relevance: Silylated phosphites are less prevalent in environmental studies due to their stability, whereas non-silylated variants dominate in large-scale industrial applications .

Biological Activity

Ethyl bis(trimethylsilyl) phosphite (BTSP) is a phosphorous-containing compound that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of 270.09 g/mol. It is synthesized through the reaction of hypophosphorous acid with trimethylsilyl agents, which allows for the formation of phosphinates that can act as bioisosteres of phosphates and carboxylates .

Synthesis Mechanism

The synthesis typically involves:

- Silylation : Hypophosphorous acid reacts with bis(trimethylsilyl) agents to form BTSP.

- Nucleophilic Addition : BTSP can undergo nucleophilic addition reactions with various electrophiles, including aldehydes and ketones, resulting in diverse derivatives .

This compound exhibits several biological activities, primarily attributed to its ability to mimic phosphate groups in biological systems. Its structural similarity enables it to interact with enzymes and receptors that typically bind phosphate esters.

- Inhibition of Enzymatic Activity : BTSP has been shown to inhibit certain enzymes by mimicking the transition state of substrates involved in phosphoryl transfer reactions . This property is particularly significant in the context of ribosomal activity where it may affect protein synthesis.

- Antimicrobial Properties : Recent studies have indicated that derivatives of BTSP possess antimicrobial activity against various pathogens. This is believed to be due to their ability to disrupt phospholipid membranes or interfere with metabolic pathways involving phosphate esters .

Case Studies

- Anticancer Activity : A study demonstrated that compounds derived from BTSP exhibited cytotoxic effects against cancer cell lines by inducing apoptosis. The mechanism involved the disruption of cellular signaling pathways associated with cell proliferation .

- Pharmacological Applications : Research has highlighted the potential use of BTSP derivatives in drug development, particularly as prodrugs that release active phosphate species upon metabolic conversion . This approach enhances bioavailability and therapeutic efficacy.

Data Table: Biological Activity Overview

Chemical Reactions Analysis

Hydrolysis and Silyl Group Release

EBTMP undergoes hydrolysis to release trimethylsilanol (TMS-OH), a critical step in generating reactive phosphorus intermediates. This reaction is pH-dependent and proceeds via nucleophilic attack at the phosphorus atom :

Key Observations :

-

Stepwise detachment of TMS groups occurs under aqueous conditions .

-

Hydrolysis rates increase in alkaline media due to hydroxide ion participation .

Reactions with Carbonyl Compounds

EBTMP acts as a nucleophile toward aldehydes and ketones, forming α-hydroxyphosphinates. For example :

Table 1: Reaction Outcomes with Carbonyl Electrophiles

| Carbonyl Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Aldehydes | α-Hydroxyphosphinates | 70–90 | 0°C, THF, 2 h |

| Ketones | α-Hydroxyphosphinates | 60–85 | RT, CHCl, 4 h |

| Acyl Chlorides | Hydroxymethylenebisphosphinates | 75–95 | RT, NEt, 1 h |

Mechanism : Nucleophilic addition of the phosphorus center to the carbonyl carbon, followed by silyl group transfer .

Phosphorylation of Amines and Imines

EBTMP reacts with aldimines in the presence of bromotrimethylsilane (Br-TMS) to form aminophosphonic acid derivatives :

Key Findings :

-

Mono- or dialkyl esters are obtained by varying the trialkyl phosphite co-reagent .

-

Reaction efficiency depends on the electronic nature of the imine substituents .

Silylation and Transesterification

EBTMP participates in transesterification with alcohols, replacing the ethyl group with other alkoxy residues :

Conditions : Catalyzed by Lewis acids (e.g., TMSOTf) at room temperature .

Oxidation and Disproportionation

Under oxidative conditions, EBTMP disproportionates into phosphorous and hypophosphorous acids :

Notable Factor : Excess silylating agents stabilize EBTMP against disproportionation .

Coordination Chemistry

EBTMP acts as a ligand in metal complexes, leveraging its lone pairs on oxygen and phosphorus. For example:

Applications : These complexes are explored in catalysis and materials science.

Preparation Methods

Stepwise Substitution Method

The most widely reported approach involves the sequential substitution of chlorine atoms in phosphorus trichloride (PCl3) with ethoxy and trimethylsilyloxy groups. In a two-step reaction, PCl3 first reacts with ethanol to form ethyl dichlorophosphite (Cl2P-OEt), which subsequently undergoes silylation with trimethylsilyl chloride (Me3SiCl) in the presence of a tertiary amine base (e.g., triethylamine). The reaction proceeds as follows:

$$

\text{Cl}2\text{P-OEt} + 2\,\text{Me}3\text{SiCl} + 2\,\text{Et}3\text{N} \rightarrow (\text{Me}3\text{SiO})2\text{P-OEt} + 2\,\text{Et}3\text{NH}^+\text{Cl}^-

$$

Yields typically range from 70–85% when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C. Excess Me3SiCl (1.2–1.5 equivalents per Cl) ensures complete substitution while minimizing phosphorane side products.

Catalyzed Condensation Approach

A patent-derived method employs AlCl3-based composite catalysts to accelerate the condensation of PCl3 with ethanol and Me3SiCl. The catalyst system—comprising AlCl3, 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate—enhances Lewis acidity, promoting faster reaction kinetics at moderate temperatures (40–70°C). Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst loading | 0.1–5 wt% of PCl3 | Maximizes turnover frequency |

| Me3SiCl:PCl3 molar ratio | 2.2:1 | Minimizes unreacted Cl sites |

| Reaction temperature | 60–70°C | Balances rate vs. decomposition |

This method achieves yields up to 92% with reduced reaction times (3–4 hours vs. 8–12 hours in uncatalyzed systems).

Reaction Optimization and Byproduct Management

Solvent Selection

Non-polar solvents like toluene or hexane favor product stability but slow reaction rates. Polar aprotic solvents (e.g., THF, acetonitrile) increase ionic intermediates’ solubility, improving yields by 15–20%. However, they require strict anhydrous conditions to prevent hydrolysis of silyl groups.

HCl Elimination

Gaseous HCl, a byproduct of silylation, must be rapidly removed to prevent side reactions. Vacuum distillation or inert gas purging (N2, Ar) during the reaction maintains a low HCl partial pressure, reducing the formation of phosphoric acid derivatives.

Purification Techniques

Post-synthesis, the crude product is washed with 5% NaHCO3 to neutralize residual HCl, followed by fractional distillation under reduced pressure (0.1–0.5 mmHg, 110–120°C). Silica gel chromatography (hexane:ethyl acetate = 9:1) further removes trimethylsilyl ether impurities.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 270 (C8H23O3PSi2+), with fragment ions at m/z 211 ([Me3SiO]2P+) and 73 (Me3Si+).

Applications and Comparative Performance

As an electrolyte additive in Li1.144Ni0.136Co0.136Mn0.544O2/Li cells, this compound outperforms tris(trimethylsilyl) phosphite (TMSPi) by:

Q & A

Q. What are the established synthetic routes for ethyl bis(trimethylsilyl) phosphite, and what factors influence reaction efficiency?

this compound is synthesized via phosphorylation reactions. A key method involves reacting tris(trimethylsilyl) phosphite with ethyl chloroformate under anhydrous conditions. This reaction requires careful control of stoichiometry and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or side reactions . The efficiency depends on solvent choice (e.g., non-polar solvents like hexane), reaction temperature (typically 0–25°C), and the use of tertiary amines to scavenge HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is critical for confirming structural integrity, with ³¹P NMR showing distinct shifts for phosphorylated intermediates (e.g., δ +100–120 ppm) . Gas chromatography-mass spectrometry (GC-MS) can detect trace impurities or decomposition products, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like P-O-Si bonds (~980–1050 cm⁻¹) .

Q. How should this compound be stored to maintain stability during experiments?

The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) in sealed containers at temperatures below 4°C. Prolonged exposure to air leads to hydrolysis, forming phosphoric acid derivatives. Stability studies indicate minimal degradation over 6 months when stored correctly .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in phosphorylation reactions?

The trimethylsilyl (TMS) groups act as transient protecting groups, enabling selective phosphorylation. For example, in dioxaborolane activation of carboxylic acids, the TMS moiety facilitates nucleophilic attack by stabilizing the transition state through electron donation. Kinetic studies show that steric hindrance from the ethyl group slows undesired side reactions, making it ideal for stepwise syntheses .

Q. How does this compound enhance performance in lithium-ion battery research?

In LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/silicon-graphite systems, it acts as an electrolyte additive, scavenging HF and stabilizing the solid-electrolyte interphase (SEI). Electrochemical impedance spectroscopy (EIS) data show reduced impedance growth (20% over 100 cycles) compared to control cells, attributed to suppressed transition-metal dissolution .

Q. What strategies resolve contradictions in reactivity data when using this compound across solvent systems?

Polar aprotic solvents (e.g., DMF) accelerate reactions but increase hydrolysis risks. In contrast, non-polar solvents (e.g., toluene) favor slower, more controlled reactivity. Discrepancies in reported yields often stem from trace water content; rigorous drying (e.g., molecular sieves) and in-situ moisture monitoring (Karl Fischer titration) are recommended .

Q. Can this compound be used in tandem with other silylating agents for complex syntheses?

Yes. Co-use with bistrimethylsilylacetamide (BSA) improves silylation efficiency in multi-step pathways, such as oligonucleotide synthesis. The ethyl group provides steric bulk to prevent over-silylation, enabling selective protection of primary hydroxyl groups (yields >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.